molecular formula C23H49O3P B12337988 Heptyl bis(6-methylheptyl) phosphite

Heptyl bis(6-methylheptyl) phosphite

Cat. No.: B12337988
M. Wt: 404.6 g/mol
InChI Key: LTRYFZIFPQECKF-UHFFFAOYSA-N
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Description

Heptyl bis(6-methylheptyl) phosphite is an organophosphorus compound with the molecular formula C16H35O2P It is a phosphite ester, which means it contains a phosphorus atom bonded to three alkyl or aryl groups through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl bis(6-methylheptyl) phosphite can be synthesized through the reaction of heptanol with phosphorus trichloride or phosphorus tribromide in the presence of a hydrocarbon tertiary amine. The reaction typically occurs at temperatures ranging from -30°C to 200°C, with a preferred range of 15°C to 65°C . The process involves the selective extraction of the trialkyl phosphite from the reaction mixture using an aliphatic or cycloaliphatic hydrocarbon as the extraction solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Heptyl bis(6-methylheptyl) phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates or phosphonates.

    Reduction: It can be reduced to form phosphines.

    Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include phosphates, phosphonates, and substituted phosphites, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Heptyl bis(6-methylheptyl) phosphite has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used as an antioxidant in polymer stabilization and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of heptyl bis(6-methylheptyl) phosphite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides, thereby preventing the degradation of polymers and other materials. The compound’s reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . The formation of acidic hydrogen phosphates during the reaction enhances its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl bis(6-methylheptyl) phosphite is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its effectiveness as an antioxidant and flame retardant is enhanced by the presence of these groups, making it a valuable compound in various industrial applications.

Properties

Molecular Formula

C23H49O3P

Molecular Weight

404.6 g/mol

IUPAC Name

heptyl bis(6-methylheptyl) phosphite

InChI

InChI=1S/C23H49O3P/c1-6-7-8-9-14-19-24-27(25-20-15-10-12-17-22(2)3)26-21-16-11-13-18-23(4)5/h22-23H,6-21H2,1-5H3

InChI Key

LTRYFZIFPQECKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOP(OCCCCCC(C)C)OCCCCCC(C)C

Origin of Product

United States

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